DL-Homophenylalanine

説明

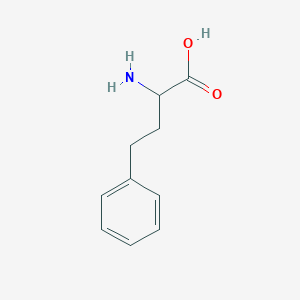

Structure

3D Structure

特性

IUPAC Name |

2-amino-4-phenylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c11-9(10(12)13)7-6-8-4-2-1-3-5-8/h1-5,9H,6-7,11H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTTHKOPSMAVJFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80874100 | |

| Record name | HOMOPHENYLALANINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80874100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1012-05-1 | |

| Record name | 2-Amino-4-phenylbutyric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001012051 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | HOMOPHENYLALANINE, DL- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NTL1IB8F3L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Introduction: The Significance of Homophenylalanine in Modern Drug Development

An In-depth Technical Guide to the Synthesis and Purification of DL-Homophenylalanine

In the landscape of pharmaceutical sciences, non-proteinogenic amino acids (NPAAs) represent a critical class of building blocks for the synthesis of complex therapeutic agents.[1] Among these, this compound, an analog of phenylalanine with a single methylene group extension in its side chain, holds a position of particular importance.[2] Its racemic nature provides a versatile starting point for producing enantiomerically pure L-homophenylalanine, a key chiral intermediate in the manufacture of numerous Angiotensin-Converting Enzyme (ACE) inhibitors.[3][4] These drugs, including Enalapril, Ramipril, and Delapril, are frontline treatments for hypertension and congestive heart failure.[4][5][6]

The journey from simple precursors to a highly pure, enantiomerically-defined active pharmaceutical ingredient (API) intermediate is one of precise chemical control and rigorous purification. This guide, intended for researchers, chemists, and drug development professionals, provides a comprehensive exploration of the core methodologies for synthesizing and purifying this compound. We will delve into the mechanistic underpinnings of classical chemical routes and modern biocatalytic strategies, followed by a detailed examination of purification and chiral resolution techniques. Our focus remains on the causality behind experimental choices, ensuring that each protocol is presented not merely as a series of steps, but as a self-validating system grounded in scientific principle.

Part I: Synthesis of Racemic (DL)-Homophenylalanine

The initial goal in many industrial processes is the efficient and cost-effective production of the racemic mixture, this compound. This racemate serves as the substrate for subsequent chiral resolution. Two primary strategies dominate this field: classic chemical synthesis and increasingly, biocatalysis.

Chapter 1: Foundational Chemical Synthesis Routes

Chemical methods provide robust and scalable pathways to this compound, though they inherently produce racemic mixtures.

1.1 The Strecker Synthesis: A Classic Approach

First described in 1850, the Strecker synthesis is a cornerstone of amino acid chemistry, assembling an α-amino acid from an aldehyde, ammonia, and cyanide.[7][8][9]

Mechanistic Rationale: The synthesis proceeds in two main stages. First is the formation of an α-aminonitrile from 3-phenylpropanal. The aldehyde reacts with ammonia (often from an ammonium salt like NH₄Cl) to form an imine, which is then attacked by a cyanide nucleophile (from KCN or HCN).[9][10] The second stage involves the acid-catalyzed hydrolysis of the nitrile group to a carboxylic acid, yielding the final amino acid.[9][11] The absence of chiral catalysts or auxiliaries results in a racemic product.[7]

Experimental Protocol: Strecker Synthesis of this compound

-

Imine Formation & Cyanation:

-

In a well-ventilated fume hood, dissolve 3-phenylpropanal (1 eq.) in an aqueous methanol solution.

-

Add ammonium chloride (NH₄Cl, 1.2 eq.) and potassium cyanide (KCN, 1.2 eq.) to the solution.

-

Stir the reaction mixture at room temperature for 12-24 hours. The reaction progress can be monitored by TLC or LC-MS for the disappearance of the aldehyde.

-

Causality: NH₄Cl serves as both a mild acid to catalyze imine formation and as the ammonia source.[10] The cyanide ion is a potent nucleophile that readily attacks the electrophilic imine carbon.

-

-

Nitrile Hydrolysis:

-

After the initial reaction is complete, carefully acidify the mixture with concentrated hydrochloric acid (HCl).

-

Heat the mixture to reflux (approx. 100-110 °C) for 4-6 hours.

-

Causality: Strong acid is required to protonate the nitrile nitrogen, facilitating nucleophilic attack by water and subsequent hydrolysis through an amide intermediate to the carboxylic acid.[10]

-

-

Workup and Isolation:

-

Cool the reaction mixture to room temperature.

-

Neutralize the solution to the isoelectric point (pI) of homophenylalanine (approx. pH 5.5-6.0) using a base such as ammonium hydroxide. The product will precipitate out of the solution.

-

Filter the crude solid, wash with cold water, and dry under vacuum to yield crude this compound.

-

Caption: The Strecker synthesis pathway for this compound.

1.2 Reductive Amination of an α-Keto Acid

Reductive amination is a highly versatile method that converts a carbonyl group into an amine via an imine intermediate.[12] This approach is particularly relevant as the precursor, 2-oxo-4-phenylbutanoic acid, is also the substrate for enzymatic methods.

Mechanistic Rationale: The reaction involves the condensation of the ketone group of 2-oxo-4-phenylbutanoic acid with an ammonia source to form an imine. This imine is then reduced in situ by a reducing agent to the corresponding amine.[13] The choice of reducing agent is critical; it must be selective for the imine over the starting ketone. Sodium cyanoborohydride (NaBH₃CN) is a classic choice due to its mildness and preference for reducing protonated imines (iminium ions) under weakly acidic conditions.[13]

Experimental Protocol: Reductive Amination for this compound

-

Reaction Setup:

-

Dissolve 2-oxo-4-phenylbutanoic acid (1 eq.) and ammonium acetate (a source of ammonia, 5-10 eq.) in methanol.

-

Adjust the pH of the solution to approximately 6-7.

-

Causality: A weakly acidic pH is optimal. It is acidic enough to catalyze imine formation but not so acidic as to hydrolyze the imine or inhibit the amine's nucleophilicity.[12]

-

-

Reduction:

-

Add sodium cyanoborohydride (NaBH₃CN, 1.5 eq.) portion-wise to the stirred solution at room temperature.

-

Monitor the reaction by LC-MS. The reaction is typically complete within 12-24 hours.

-

Causality: NaBH₃CN is less reactive than NaBH₄ and selectively reduces the iminium ion as it forms, driving the equilibrium towards the product.[13]

-

-

Workup and Isolation:

-

Carefully quench the reaction by adding dilute HCl to destroy any excess hydride reagent.

-

Remove the solvent under reduced pressure.

-

Purify the resulting residue using crystallization or chromatography as described in Part II.

-

Caption: General workflow for reductive amination synthesis.

Chapter 2: Biocatalytic Synthesis: The Green Chemistry Frontier

Biocatalysis employs enzymes to perform chemical transformations, offering exceptional stereoselectivity, milder reaction conditions, and a reduced environmental footprint compared to traditional chemical methods.[3][4] While often used to produce a single enantiomer (L-Hph), the principles can be adapted for racemic synthesis or as a direct comparison of efficiency.

2.1 Dehydrogenase-Catalyzed Reductive Amination

This method is the enzymatic parallel to the chemical reductive amination described above, using an enzyme like Phenylalanine Dehydrogenase (PheDH) as the catalyst.[5][14]

Mechanistic Rationale: PheDH stereoselectively catalyzes the reduction of the imine formed from 2-oxo-4-phenylbutanoic acid and ammonia. The reaction requires the hydride donor nicotinamide adenine dinucleotide (NADH) as a cofactor.[14] Because NADH is expensive, an economical cofactor regeneration system is essential for industrial viability. A common approach pairs the primary reaction with a secondary "sacrificial" reaction, such as the oxidation of formate to CO₂ catalyzed by formate dehydrogenase (FDH), which simultaneously converts NAD⁺ back to NADH.[5][14]

Experimental Protocol: Enzymatic Synthesis of L-Homophenylalanine

-

Bioreactor Setup:

-

Prepare a buffered aqueous solution (e.g., phosphate buffer, pH 7.5-8.5).

-

Add the substrate, 2-oxo-4-phenylbutanoic acid (e.g., 100 mM).

-

Add an ammonia source (e.g., ammonium formate, which also provides the substrate for the regeneration enzyme).

-

Add a catalytic amount of the cofactor NAD⁺.

-

Add the synthesis enzyme (e.g., Phenylalanine Dehydrogenase) and the regeneration enzyme (Formate Dehydrogenase). An integrated membrane bioreactor can be used to retain the enzymes for continuous processing.[3][5]

-

-

Reaction Execution:

-

Maintain the reaction at an optimal temperature (e.g., 30-40 °C) with gentle agitation.

-

Monitor the reaction progress by measuring L-homophenylalanine concentration via HPLC.

-

Causality: The optimal pH of ~8.5 represents a compromise between enzyme activity and the stability of the substrate and product.[5] The coupled enzyme system continuously regenerates the expensive NADH, making the process economically feasible.

-

-

Product Isolation:

-

Upon completion, remove the enzymes (if not already retained by a membrane).

-

Adjust the pH to the pI to precipitate the L-homophenylalanine.

-

Further purify the product via crystallization or chromatography.

-

Caption: Enzymatic synthesis of L-Hph with a coupled cofactor cycle.

Part II: Purification and Chiral Resolution

Whether synthesized chemically or enzymatically, the crude product requires purification to meet pharmaceutical standards. For racemic mixtures, this stage must also include the critical step of separating the D- and L-enantiomers.

Chapter 3: Core Purification Methodologies

3.1 Crystallization

Crystallization is a powerful technique for purifying amino acids, leveraging their zwitterionic nature.[15][16]

Principle of Operation: The solubility of an amino acid is highly dependent on the pH of the solution. It is lowest at its isoelectric point (pI), where the net charge on the molecule is zero.[16] By adjusting the pH of a crude solution to the pI of homophenylalanine, the product can be selectively precipitated, leaving more soluble impurities behind. Further purification is achieved by recrystallization, where the crude solid is dissolved in a minimal amount of hot solvent and allowed to cool slowly, forming high-purity crystals.[16][17] A recent advancement is reactive crystallization, where the product crystallizes out of the reaction mixture as it is formed, simultaneously purifying the product and driving the reaction equilibrium forward.[18][19]

Experimental Protocol: Recrystallization of this compound

-

Dissolution:

-

Place the crude this compound in a flask.

-

Add a minimal amount of hot deionized water (or a water/ethanol mixture) to completely dissolve the solid. Alternatively, dissolve the solid in a dilute acid (e.g., 1M HCl) or base (e.g., 1M NaOH).[18]

-

-

Precipitation:

-

If dissolved in acid or base, slowly add a counter-base or counter-acid with stirring to adjust the pH to the isoelectric point (pI ≈ 5.8).

-

If dissolved in hot solvent, allow the solution to cool slowly to room temperature, then further cool in an ice bath to maximize crystal formation.

-

-

Isolation:

-

Collect the purified crystals by vacuum filtration.

-

Wash the crystals with a small amount of ice-cold water, followed by a cold non-polar solvent like ethanol or acetone to remove residual water.

-

Dry the crystals in a vacuum oven. The purity can be assessed by HPLC and melting point analysis.

-

3.2 Ion-Exchange Chromatography

Ion-exchange chromatography (IEX) separates molecules based on their net charge and is highly effective for purifying amino acids from complex mixtures like fermentation broths or post-reaction solutions.[20][21]

Principle of Operation: The crude amino acid solution is passed through a column packed with a charged resin.[20] Depending on the pH, homophenylalanine can be positively or negatively charged.

-

Cation-Exchange: At a pH below its pI (<5.8), homophenylalanine is protonated (net positive charge) and will bind to a negatively charged cation-exchange resin.

-

Anion-Exchange: At a pH above its pI (>5.8), it is deprotonated (net negative charge) and will bind to a positively charged anion-exchange resin.

Impurities with different charge characteristics will either pass through the column or bind with a different affinity. The bound amino acid is then eluted by changing the pH or increasing the salt concentration of the mobile phase.[22]

Experimental Protocol: Purification via Cation-Exchange Chromatography

-

Column Preparation:

-

Pack a column with a strong cation-exchange resin (e.g., Dowex 50WX8).

-

Equilibrate the column with a low pH buffer (e.g., 0.1 M citrate buffer, pH 3.0).

-

-

Loading and Washing:

-

Dissolve the crude this compound in the equilibration buffer and load it onto the column.

-

Wash the column with several column volumes of the equilibration buffer to remove any unbound or weakly bound neutral and anionic impurities.

-

-

Elution:

-

Elute the bound this compound using a buffer with a higher pH or a salt gradient (e.g., an increasing concentration of NaCl or an ammonia solution).

-

Collect fractions and analyze them for the presence of the product using HPLC or a ninhydrin test.

-

-

Desalting and Isolation:

-

Pool the pure fractions.

-

Remove the salt and buffer components (e.g., by dialysis, size-exclusion chromatography, or precipitation at the pI).

-

Isolate the final product by lyophilization or crystallization.

-

Chapter 4: Chiral Resolution of the Racemic Mixture

For pharmaceutical applications, the racemic DL-mixture must be resolved to isolate the desired L-enantiomer.

4.1 Enzymatic Resolution of N-Acyl Derivatives

This is a highly efficient and widely used industrial method that leverages the stereospecificity of enzymes like aminoacylase.[23][24]

Principle of Operation: The process involves two key steps. First, the racemic this compound is chemically acetylated to form N-acetyl-DL-homophenylalanine. Second, this derivatized racemate is treated with an L-specific aminoacylase enzyme. The enzyme selectively hydrolyzes the acetyl group from only the L-enantiomer, yielding free L-homophenylalanine. The unreacted N-acetyl-D-homophenylalanine is left unchanged. The resulting mixture of L-homophenylalanine and N-acetyl-D-homophenylalanine can be easily separated due to their different chemical properties (e.g., solubility or charge).

Experimental Protocol: Enzymatic Resolution using Aminoacylase

-

Acetylation:

-

React this compound with acetic anhydride under basic conditions to produce N-acetyl-DL-homophenylalanine. Purify the acetylated product.

-

-

Enzymatic Hydrolysis:

-

Dissolve N-acetyl-DL-homophenylalanine in a buffered aqueous solution (pH ≈ 7.0).

-

Add L-aminoacylase (e.g., from Aspergillus oryzae). The enzyme can be free or immobilized on a solid support for easier recovery and reuse.

-

Incubate the mixture at the optimal temperature for the enzyme (e.g., 37 °C) for several hours until 50% conversion is achieved (indicating complete hydrolysis of the L-enantiomer).

-

-

Separation:

-

Acidify the solution (e.g., to pH 4-5). This protonates the carboxylic acid of the N-acetyl-D-homophenylalanine, reducing its aqueous solubility and allowing it to be separated by filtration or extraction with an organic solvent like ethyl acetate.

-

The aqueous layer now contains the desired L-homophenylalanine hydrochloride.

-

-

Isolation:

-

Adjust the pH of the aqueous layer to the isoelectric point to crystallize the pure L-homophenylalanine.

-

References

- 1. Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CAS 1012-05-1: this compound | CymitQuimica [cymitquimica.com]

- 3. researchgate.net [researchgate.net]

- 4. Sustainable biocatalytic synthesis of L-homophenylalanine as pharmaceutical drug precursor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ProQuest - ProQuest [proquest.com]

- 6. guidechem.com [guidechem.com]

- 7. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]

- 8. Show how you would use a Strecker synthesis to make phenylalanine... | Study Prep in Pearson+ [pearson.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. Strecker Synthesis [organic-chemistry.org]

- 12. Reductive amination - Wikipedia [en.wikipedia.org]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. researchgate.net [researchgate.net]

- 15. Crystallization of Amino Acids on a 21-well Circular PMMA Platform using Metal-Assisted and Microwave-Accelerated Evaporative Crystallization - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. gea.com [gea.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Preparative Coupled Enzymatic Synthesis of L-Homophenylalanine and 2-Hydroxy-5-oxoproline with Direct In Situ Product Crystallization and Cyclization - PMC [pmc.ncbi.nlm.nih.gov]

- 20. column-chromatography.com [column-chromatography.com]

- 21. researchgate.net [researchgate.net]

- 22. Separation and Detection of Amino Acids – BIOC*2580: Introduction to Biochemistry [ecampusontario.pressbooks.pub]

- 23. researchgate.net [researchgate.net]

- 24. benchchem.com [benchchem.com]

Physicochemical properties of DL-Homophenylalanine

An In-depth Technical Guide to the Physicochemical Properties of DL-Homophenylalanine

Authored by a Senior Application Scientist

Introduction

This compound, a racemic mixture of D- and L-homophenylalanine, is a non-proteinogenic amino acid that has garnered significant attention within the scientific community. Structurally analogous to the essential amino acid phenylalanine but possessing an additional methylene group in its side chain, this modification imparts unique physicochemical characteristics that are pivotal to its applications.[1] This guide provides a comprehensive exploration of these properties, offering field-proven insights and methodologies for researchers, scientists, and drug development professionals. Understanding these core attributes is fundamental to leveraging this compound's potential as a key building block in peptide synthesis and as a precursor for vital pharmaceuticals, most notably Angiotensin-Converting Enzyme (ACE) inhibitors.[2][3]

Molecular and Chemical Identity

The foundational step in characterizing any chemical entity is to establish its unambiguous identity. This compound is systematically known as 2-amino-4-phenylbutanoic acid.[4] Its racemic nature, containing equal amounts of the (R) and (S) enantiomers, is a critical consideration in both its synthesis and its application, particularly in chiral drug development where stereochemistry dictates biological activity.[1]

| Identifier | Value | Source(s) |

| CAS Number | 1012-05-1 | [2][5] |

| Molecular Formula | C₁₀H₁₃NO₂ | [2][4][5] |

| Molecular Weight | 179.22 g/mol | [2][4][5] |

| IUPAC Name | 2-amino-4-phenylbutanoic acid | [4] |

| Synonyms | (RS)-2-Amino-4-phenylbutyric acid, DL-HomoPhe-OH | [2][5] |

| SMILES | NC(CCc1ccccc1)C(O)=O | |

| InChI Key | JTTHKOPSMAVJFE-UHFFFAOYSA-N | [4] |

Core Physicochemical Properties

The bulk properties of a compound dictate its behavior in various environments, influencing everything from reaction kinetics to bioavailability. The properties of this compound are summarized below, followed by a detailed discussion.

| Property | Value / Description | Source(s) |

| Appearance | White to off-white crystalline powder. | [1][2][5] |

| Melting Point | 282-294 °C (with decomposition). | [5][6] |

| Solubility | Soluble in water, with significant pH dependence. Slightly soluble in aqueous acid and base. | [1][6][7] |

| pKa (Predicted) | 2.32 ± 0.10 | [6] |

Physical State and Appearance

This compound typically presents as a white to off-white crystalline solid.[2][5] This morphology is indicative of a well-ordered, stable crystal lattice structure under ambient conditions, which is a crucial factor for its stability, handling, and formulation.

Melting Point and Thermal Stability

The melting point of this compound is consistently reported in the range of 282-294 °C, with the caveat that it decomposes at this temperature.[5][6] A recent study involving thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) confirmed that the compound undergoes decomposition at temperatures above ~247 °C (520 K) rather than a simple melting process.[7]

-

Expert Insight: The observation of decomposition upon melting is characteristic of many amino acids. The high energy required to break the strong intermolecular forces (hydrogen bonding, zwitterionic interactions) in the crystal lattice approaches the energy level that causes cleavage of covalent bonds within the molecule itself. For drug development professionals, this thermal instability is a critical parameter for processes like lyophilization, spray drying, and formulation, where temperature excursions must be carefully controlled.

Solubility Profile

The solubility of this compound is a nuanced property, heavily influenced by the pH of the aqueous medium. While broadly described as water-soluble, its solubility is exceptionally low over a wide neutral pH range.[1][7] However, the solubility increases dramatically at pH values below 2.5 and above 9.5.[7]

-

Causality: This behavior is a direct consequence of its zwitterionic nature. This compound possesses both a carboxylic acid group and an amino group.

-

In highly acidic conditions (pH < 2.5), the amino group is protonated (-NH₃⁺), leading to a net positive charge and enhanced solubility as a cationic species.

-

In highly alkaline conditions (pH > 9.5), the carboxylic acid group is deprotonated (-COO⁻), resulting in a net negative charge and increased solubility as an anionic species.

-

Near its isoelectric point (neutral pH range), the molecule exists predominantly as a neutral zwitterion, where intramolecular charge neutralization minimizes interaction with polar water molecules, leading to lower solubility.

-

This pH-dependent solubility is a critical factor in designing dissolution media for analytical testing and in developing oral drug formulations where the compound must dissolve in the varying pH environments of the gastrointestinal tract.

Acidity Constant (pKa)

The pKa values dictate the ionization state of the molecule at a given pH. For this compound, a predicted pKa value for the carboxylic acid group is approximately 2.32.[6] Recent literature notes a lack of extensive experimental pKa data, necessitating the use of quantum chemical calculations for solubility modeling.[7] The pKa of the amino group is expected to be around 9.5, consistent with its solubility profile.

Spectroscopic Profile for Structural Elucidation

Spectroscopic techniques are indispensable for confirming the identity and purity of this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum provides a distinct fingerprint. Key signals include multiplets corresponding to the aromatic protons of the phenyl ring, a triplet for the alpha-proton, and multiplets for the beta- and gamma-protons of the butyric acid chain.[4][8] The presence of these specific signals and their integration values confirm the core structure.

-

¹³C NMR: The carbon spectrum will show distinct peaks for the carboxyl carbon, the alpha-carbon, the carbons of the alkyl chain, and the aromatic carbons, further verifying the carbon skeleton.[4]

-

-

Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight. For this compound, the expected molecular ion peak [M+H]⁺ would be at m/z 180.1.[4] Fragmentation patterns can also be analyzed to provide further structural confirmation.

-

Infrared (IR) Spectroscopy: The IR spectrum reveals the presence of key functional groups. Characteristic absorption bands include those for the N-H stretching of the amine group, C=O stretching of the carboxylic acid, and C=C stretching of the aromatic ring.[4]

Role in Pharmaceutical and Research Applications

This compound's utility stems directly from its physicochemical properties. It serves as a vital chiral building block and pharmaceutical intermediate.

Precursor for ACE Inhibitors

The L-enantiomer, L-Homophenylalanine, is a critical precursor in the synthesis of several widely used ACE inhibitors, including Enalapril, Delapril, and Ramipril.[3][9][10] These drugs are essential for managing hypertension and congestive heart failure.[3] The homophenylalanine moiety is integral to the molecule's ability to bind effectively to the active site of the angiotensin-converting enzyme.

References

- 1. CAS 1012-05-1: this compound | CymitQuimica [cymitquimica.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Sustainable biocatalytic synthesis of L-homophenylalanine as pharmaceutical drug precursor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Homophenylalanine, DL- | C10H13NO2 | CID 102530 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 1012-05-1 | TCI EUROPE N.V. [tcichemicals.com]

- 6. 1012-05-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. Aqueous solution and solid-state behaviour of l-homophenylalanine: experiment, modelling, and DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound(1012-05-1) 1H NMR spectrum [chemicalbook.com]

- 9. guidechem.com [guidechem.com]

- 10. nbinno.com [nbinno.com]

A Deep Dive into the Dichotomous World of DL-Homophenylalanine Enantiomers: A Technical Guide for Researchers and Drug Developers

Introduction: Beyond the Proteome – The Significance of Homophenylalanine Enantiomers

In the landscape of drug discovery and peptide engineering, the exploration of non-proteinogenic amino acids has opened new frontiers for creating novel therapeutics with enhanced properties. Among these, the enantiomers of homophenylalanine, L-homophenylalanine (L-HPA) and D-homophenylalanine (D-HPA), stand out for their distinct and divergent biological functions. While structurally similar to the essential amino acid phenylalanine, the additional methylene group in their side chain imparts unique conformational properties that have been strategically exploited in medicinal chemistry. This technical guide provides an in-depth exploration of the biological roles of L- and D-homophenylalanine, offering a comprehensive resource for researchers, scientists, and drug development professionals. We will delve into their disparate mechanisms of action, metabolic fates, and the experimental methodologies crucial for their study, providing a holistic understanding of their therapeutic potential.

Part 1: The L-Enantiomer – A Cornerstone in Cardiovascular Medicine

The biological significance of L-homophenylalanine is intrinsically linked to its pivotal role as a key building block in the synthesis of Angiotensin-Converting Enzyme (ACE) inhibitors.[1][2][][4] These drugs are a first-line treatment for hypertension and congestive heart failure, exerting their effects by modulating the Renin-Angiotensin System (RAS), a critical regulator of blood pressure and fluid balance.[5][6][7]

Mechanism of Action: Inhibiting the Renin-Angiotensin System

The RAS is a hormonal cascade that begins with the release of renin from the kidneys in response to low blood pressure. Renin cleaves angiotensinogen to produce angiotensin I, which is then converted to the potent vasoconstrictor angiotensin II by ACE.[7][8] Angiotensin II binds to the AT1 receptor, leading to a cascade of physiological effects that increase blood pressure, including vasoconstriction, aldosterone secretion (promoting sodium and water retention), and sympathetic nervous system activation.[8][9]

L-homophenylalanine-derived ACE inhibitors, such as enalapril and ramipril, act as competitive inhibitors of ACE.[10] Their structure, incorporating the L-homophenylalanine moiety, mimics the transition state of the natural substrate, angiotensin I, binding to the active site of ACE with high affinity and preventing the formation of angiotensin II.[11][12] This leads to vasodilation, reduced aldosterone secretion, and a subsequent decrease in blood pressure.[13]

Caption: The Renin-Angiotensin System and the inhibitory action of L-HPA-derived ACE inhibitors.

Metabolic Fate of L-Homophenylalanine

As a non-proteinogenic amino acid, L-homophenylalanine is not incorporated into proteins during translation.[14] When not utilized in the synthesis of pharmaceuticals, its metabolic fate is less well-defined than that of its proteinogenic counterpart, L-phenylalanine. L-phenylalanine can be converted to tyrosine or enter catabolic pathways leading to the production of phenylpyruvate and other metabolites.[15] While specific pathways for L-homophenylalanine degradation in mammals are not extensively characterized, it is plausible that it may undergo transamination or other enzymatic modifications similar to other amino acids.[5][16] Further research is needed to fully elucidate its metabolic pathways and potential intermediates.

Part 2: The D-Enantiomer – A Versatile Tool in Peptide Design and Neuroscience

In stark contrast to its L-counterpart, D-homophenylalanine's utility lies not in a direct, intrinsic biological activity, but rather in its strategic incorporation into peptides and other molecules to confer desirable properties. This makes it a valuable asset in drug design and for probing biological systems.[17][18]

Enhancing Peptide Stability and Bioactivity

One of the primary applications of D-homophenylalanine is in the synthesis of peptide-based therapeutics.[9][18] The incorporation of D-amino acids into peptide sequences renders them resistant to degradation by proteases, which are stereospecific for L-amino acids.[19][20] This increased proteolytic stability enhances the in vivo half-life of peptide drugs, improving their pharmacokinetic profiles.[21] The unique conformational constraints imposed by D-homophenylalanine can also influence the secondary structure of peptides, potentially leading to enhanced binding affinity and biological activity.[19]

Probing Neurological Pathways

The field of neuroscience has seen a growing interest in the role of D-amino acids as signaling molecules in the central nervous system.[10][22] While direct evidence for the endogenous presence and specific signaling roles of D-homophenylalanine is limited, its structural similarity to D-phenylalanine suggests potential interactions with neuronal targets. For instance, D-phenylalanine has been shown to modulate the activity of carbonic anhydrases, enzymes implicated in memory formation.[17][23] It is plausible that D-homophenylalanine could exhibit similar or novel modulatory effects on neuronal enzymes or receptors.

Furthermore, D-amino acids like D-serine are well-established co-agonists of the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity and learning.[24][25] The incorporation of D-homophenylalanine into peptides or small molecules could be a strategy to create novel NMDA receptor modulators with unique pharmacological profiles.

Caption: Key applications of D-Homophenylalanine in peptide design and neuroscience research.

Metabolism of D-Homophenylalanine

The primary route for the metabolism of D-amino acids in mammals is through oxidative deamination catalyzed by the FAD-dependent enzyme D-amino acid oxidase (DAAO).[26][27] DAAO exhibits broad substrate specificity and is expected to metabolize D-homophenylalanine, converting it to its corresponding α-keto acid, 2-oxo-4-phenylbutyric acid.[28][29] This metabolic pathway is crucial for the detoxification and clearance of D-amino acids.

Part 3: Experimental Methodologies – A Practical Guide

The distinct biological functions of DL-homophenylalanine enantiomers necessitate specific experimental approaches for their characterization and evaluation.

Chiral Separation and Purity Analysis

The foundational step in studying the individual enantiomers is their separation and the determination of their enantiomeric purity. Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used technique for this purpose.

Step-by-Step Protocol for Chiral HPLC Analysis:

-

Column Selection: Employ a chiral stationary phase (CSP) suitable for the separation of underivatized amino acids. Columns based on macrocyclic glycopeptides, such as teicoplanin-based CSPs, are often effective.[30]

-

Mobile Phase Preparation: A typical mobile phase consists of a mixture of an organic modifier (e.g., methanol or acetonitrile) and an aqueous buffer containing a chiral selector or modifier. The pH of the aqueous phase is a critical parameter for achieving optimal separation.

-

Sample Preparation: Dissolve the this compound sample in the mobile phase or a compatible solvent at a known concentration.

-

Chromatographic Conditions:

-

Set the flow rate (e.g., 1.0 mL/min).

-

Set the column temperature.

-

Set the detection wavelength (e.g., 210 nm for UV detection).

-

-

Injection and Data Acquisition: Inject the sample and record the chromatogram. The two enantiomers should elute as distinct peaks.

-

Quantification and Enantiomeric Excess (e.e.) Calculation: Integrate the peak areas of the D- and L-enantiomers. The enantiomeric excess is calculated using the formula: % e.e. = [([L] - [D]) / ([L] + [D])] x 100 (for an excess of the L-enantiomer).

Caption: A generalized workflow for the chiral separation of this compound using HPLC.

In Vitro Assays for Biological Activity

The inhibitory activity of L-homophenylalanine-derived compounds on ACE can be determined using a spectrophotometric assay.

Step-by-Step Protocol for ACE Inhibition Assay:

-

Reagent Preparation:

-

Prepare a solution of ACE from rabbit lung or other sources in a suitable buffer (e.g., borate buffer, pH 8.3).

-

Prepare a solution of the substrate, hippuryl-L-histidyl-L-leucine (HHL), in the same buffer.

-

Prepare solutions of the test compound (L-HPA derivative) and a known ACE inhibitor (e.g., captopril) as a positive control.

-

-

Assay Procedure:

-

In a microplate or test tube, pre-incubate the ACE solution with the test compound or control for a defined period (e.g., 10 minutes at 37°C).

-

Initiate the reaction by adding the HHL substrate solution.

-

Incubate the reaction mixture for a specific time (e.g., 30 minutes at 37°C).

-

Stop the reaction by adding a strong acid (e.g., 1 M HCl).

-

-

Quantification of Hippuric Acid:

-

Extract the hippuric acid produced into an organic solvent (e.g., ethyl acetate).

-

Evaporate the organic solvent and redissolve the hippuric acid in a suitable buffer.

-

Measure the absorbance of the hippuric acid solution at 228 nm using a spectrophotometer.

-

-

Calculation of % Inhibition and IC50:

-

Calculate the percentage of ACE inhibition for each concentration of the test compound.

-

Plot the % inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor required to inhibit 50% of ACE activity).

-

Assessing the neurological effects of D-homophenylalanine or peptides containing it often involves cell-based assays.

General Protocol for Assessing Neurotoxicity/Neuroprotection in Neuronal Cell Cultures:

-

Cell Culture: Culture a suitable neuronal cell line (e.g., SH-SY5Y, PC12) or primary neurons in appropriate culture medium.

-

Induction of Neuronal Stress: Treat the cells with a neurotoxic agent (e.g., glutamate, amyloid-beta peptide, hydrogen peroxide) to induce cell death or dysfunction.

-

Treatment with D-HPA Compound: Co-treat or pre-treat the cells with various concentrations of D-homophenylalanine or the D-HPA-containing peptide.

-

Assessment of Cell Viability: After a defined incubation period, assess cell viability using a standard assay such as the MTT or LDH assay.

-

Data Analysis: Compare the viability of cells treated with the neurotoxin alone to those co-treated with the D-HPA compound to determine any neuroprotective effects.

Note: For investigating specific mechanisms, such as NMDA receptor modulation, more specialized assays like radioligand binding assays or electrophysiological recordings would be necessary.[11][27]

Part 4: Quantitative Data Summary

The following tables summarize key quantitative data related to the biological activities of homophenylalanine enantiomers and their derivatives.

Table 1: In Vitro ACE Inhibitory Activity of L-Homophenylalanine-Derived Drugs

| Compound | IC50 (nM) | Source |

| Enalaprilat (active form of Enalapril) | 1.2 - 1.7 | [29] |

| Ramiprilat (active form of Ramipril) | 0.8 - 1.5 | [29] |

Table 2: Biological Applications and Observed Effects of D-Homophenylalanine Incorporation

| Application Area | Peptide/Molecule Context | Observed Effect | Reference |

| Peptide Stability | Incorporation into various peptide sequences | Increased resistance to proteolytic degradation | [19][20] |

| Immunomodulation | Analogs of Cyclolinopeptide A | Altered immunomodulatory activity | [31] |

| Diabetes Research | Fused β-homophenylalanine derivatives | Potent DPP-4 inhibitors | [9][23] |

Conclusion: A Tale of Two Enantiomers with Distinct Therapeutic Trajectories

The enantiomers of homophenylalanine exemplify the profound impact of stereochemistry on biological function. L-homophenylalanine has a well-established and critical role in cardiovascular medicine as a key component of life-saving ACE inhibitors. Its mechanism of action is clear, and its therapeutic value is undisputed. In contrast, D-homophenylalanine serves as a versatile tool for medicinal chemists and chemical biologists. Its incorporation into peptides offers a strategy to enhance their therapeutic potential by improving stability and modulating bioactivity. While its direct pharmacological effects are still under investigation, its potential to interact with neuronal targets opens exciting avenues for the development of novel therapeutics for neurological disorders.

For researchers and drug development professionals, understanding the distinct properties and applications of each enantiomer is paramount. This guide has provided a comprehensive overview of their biological functions, the underlying mechanisms, and the key experimental methodologies required for their study. As research into non-proteinogenic amino acids continues to expand, the divergent paths of L- and D-homophenylalanine will undoubtedly lead to further innovations in medicine and biotechnology.

References

- 1. D-Homophenylalanine | C10H13NO2 | CID 6950302 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Frontiers | Effects of a fermented cotton straw-apple pomace mixture on growth performance, rumen microbial community, and metabolome in beef cattle [frontiersin.org]

- 4. nbinno.com [nbinno.com]

- 5. researchgate.net [researchgate.net]

- 6. [Advances in enzymatic production of L-homophenylalanine] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Antihypertension and anti-cardiovascular remodeling by phenylalanine in spontaneously hypertensive rats: effectiveness and mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Design, Synthesis, and Pharmacological Evaluation of Fused β-Homophenylalanine Derivatives as Potent DPP-4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Advances in D-Amino Acids in Neurological Research - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Genetically encoding unnatural amino acids for cellular and neuronal studies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Mescaline - Wikipedia [en.wikipedia.org]

- 14. (S)-2-amino-4-phenylbutanoic acid | C10H13NO2 | CID 2724505 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. L-phenylalanine degradation IV (mammalian, via side chain) | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. Metabolomics analysis reveals perturbations of cerebrocortical metabolic pathways in the Pahenu2 mouse model of phenylketonuria - PMC [pmc.ncbi.nlm.nih.gov]

- 17. nbinno.com [nbinno.com]

- 18. chemimpex.com [chemimpex.com]

- 19. Synthesis and evaluation of new endomorphin-2 analogues containing (Z)-α,β-didehydro-phenylalanine (ΔZPhe) residues - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. Studies on toxicity and pharmacokinetics of the synthetic thrombin inhibitor D-phenylalanyl-L-prolyl-L-arginine nitrile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Special Issue “Molecules at Play in Neurological Diseases” - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Design, Synthesis, and Pharmacological Evaluation of Fused β-Homophenylalanine Derivatives as Potent DPP-4 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. cphi-online.com [cphi-online.com]

- 25. researchgate.net [researchgate.net]

- 26. "Kinetic study on the enzymatic resolution of homophenylalanine ester u" by Hua Zhao, Robert G. Luo et al. [digitalcommons.njit.edu]

- 27. In Vivo Incorporation of Unnatural Amino Acids Using the Chemical Aminoacylation Strategy. A Broadly Applicable Mechanistic Tool - PMC [pmc.ncbi.nlm.nih.gov]

- 28. iiste.org [iiste.org]

- 29. Phenylalanine improves dilation and blood pressure in GTP cyclohydrolase inhibition-induced hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. mdpi.com [mdpi.com]

- 31. Synthesis and biological activity of cyclolinopeptide A analogues modified with γ(3)-bis(homophenylalanine) - PubMed [pubmed.ncbi.nlm.nih.gov]

The Dichotomy of a Non-Canonical Amino Acid: An In-Depth Guide to the Mechanism of Action of DL-Homophenylalanine

Foreword: Beyond the Proteome

In the vast and intricate world of biological systems, the twenty canonical amino acids form the fundamental alphabet of life. Yet, beyond this established proteome lies a fascinating realm of non-canonical amino acids, each with unique structural and functional properties that offer novel avenues for scientific exploration and therapeutic intervention. DL-Homophenylalanine, a racemic mixture of the D- and L-enantiomers of 2-amino-4-phenylbutanoic acid, stands as a prominent example of such a molecule.[1][2] Structurally similar to its proteinogenic cousin, phenylalanine, but with an extended ethyl-phenyl side chain, homophenylalanine presents a compelling case study in stereospecific biological activity and has become an invaluable tool in drug development and peptide engineering.[2][3] This guide provides an in-depth technical exploration of the distinct mechanisms of action of L- and D-homophenylalanine, offering researchers, scientists, and drug development professionals a comprehensive understanding of their roles in biological systems.

The Crucial Role of Chirality: Resolving this compound

As with all alpha-amino acids (excluding glycine), homophenylalanine is chiral, existing as two non-superimposable mirror images: L-homophenylalanine and D-homophenylalanine. This stereoisomerism is not a trivial structural detail; it is the very foundation of their distinct biological activities.[4] Biological systems, with their stereospecific enzymes and receptors, can differentiate between these enantiomers, leading to vastly different metabolic fates and pharmacological effects.

The starting point for harnessing the unique properties of each enantiomer is the resolution of the synthetically produced racemic this compound. While various chemical methods exist, enzymatic resolution has emerged as a highly efficient and environmentally friendly approach.[4][5][6] This technique leverages the high stereoselectivity of enzymes, such as lipases or proteases, which preferentially act on one enantiomer in a racemic mixture, allowing for the separation of the two forms.[6][7] For instance, the enzyme Alcalase has been successfully used for the kinetic resolution of N-acetyl-homophenylalanine ethyl ester to produce L-(+)-homophenylalanine hydrochloride with high enantiomeric excess.[6][8]

Below is a generalized workflow for the enzymatic resolution of this compound.

L-Homophenylalanine: A Cornerstone in Cardiovascular Therapeutics

The primary and most well-documented mechanism of action of L-homophenylalanine is indirect, serving as a critical chiral building block for the synthesis of Angiotensin-Converting Enzyme (ACE) inhibitors.[4][5][9][10] These drugs are a frontline treatment for hypertension and congestive heart failure.[4][5][11]

Mechanism of Action: Inhibition of the Renin-Angiotensin System

The Renin-Angiotensin System (RAS), or Renin-Angiotensin-Aldosterone System (RAAS), is a crucial hormonal cascade that regulates blood pressure and fluid balance. ACE plays a pivotal role in this system by converting the inactive decapeptide Angiotensin I to the potent vasoconstrictor Angiotensin II. Angiotensin II exerts its effects by constricting blood vessels, stimulating the release of aldosterone (which promotes sodium and water retention), and increasing sympathetic nervous system activity, all of which lead to an increase in blood pressure.

ACE inhibitors that incorporate the L-homophenylalanine moiety, such as enalapril, ramipril, and delapril, function as competitive inhibitors of the ACE enzyme.[9][10] The structure of these drugs, derived from L-homophenylalanine, mimics the natural substrate of ACE, allowing them to bind with high affinity to the enzyme's active site, thereby blocking the conversion of Angiotensin I to Angiotensin II. This leads to vasodilation, reduced aldosterone secretion, and a subsequent lowering of blood pressure.

Potential Anti-Tumor Activity

Beyond its established role in cardiovascular drug synthesis, some research suggests that L-homophenylalanine may possess anti-tumor properties.[9][10] The mechanisms underlying this potential activity are not yet fully elucidated and represent an active area of investigation. It is hypothesized that, as an amino acid analog, it may interfere with the metabolic pathways of rapidly proliferating cancer cells that have high demands for amino acids.

D-Homophenylalanine: Enhancing Peptide Therapeutics

While the L-enantiomer's primary role is as a precursor, D-homophenylalanine finds its utility directly incorporated into peptide chains. Its mechanism of action is not one of direct enzyme inhibition or receptor agonism, but rather one of structural modulation to enhance the therapeutic properties of peptides.[12][13]

Mechanism of Action: Conferring Proteolytic Stability

A major hurdle in the development of peptide-based drugs is their rapid degradation by proteases in the body, leading to a short in-vivo half-life.[14] Proteases are highly stereospecific, primarily recognizing and cleaving peptide bonds between L-amino acids. The incorporation of a D-amino acid, such as D-homophenylalanine, into a peptide sequence introduces a non-natural configuration that is resistant to cleavage by most endogenous proteases.[14] This steric hindrance at the site of the D-amino acid effectively "shields" the peptide from proteolytic attack, significantly enhancing its stability and bioavailability.[12]

Applications in Drug Design

The use of D-homophenylalanine as a building block in peptide synthesis is a key strategy in modern drug discovery.[12][13][15] It allows for the creation of peptide analogs with improved pharmacokinetic profiles. This is particularly relevant for developing therapeutics targeting neurological disorders, where maintaining effective concentrations in the central nervous system is challenging.[3][13] By enhancing stability, D-homophenylalanine-containing peptides can have a longer duration of action, potentially reducing dosing frequency and improving patient compliance.

Biosynthesis and Metabolic Considerations

While L-homophenylalanine is considered a non-natural or non-proteinogenic amino acid, biosynthetic genes for its production have been identified in the cyanobacterium Nostoc punctiforme.[16] Researchers have identified a cluster of genes (hphA, hphB, hphCD) responsible for its synthesis from L-phenylalanine, likely analogous to the leucine biosynthesis pathway.[16] This discovery opens the door for microbial fermentation as a sustainable method for L-homophenylalanine production.

In mammals, there is no known dedicated metabolic pathway for homophenylalanine. It is plausible that, due to its structural similarity to phenylalanine, it may interact with enzymes of the phenylalanine metabolic pathway.[17] For instance, it could be a substrate or inhibitor for enzymes like phenylalanine hydroxylase or aminotransferases, but its exact metabolic fate and potential for incorporation into proteins remain subjects for further investigation.[17][18]

Key Experimental Protocols

To facilitate research in this area, this section provides methodologies for the enzymatic synthesis of L-homophenylalanine and for assessing the inhibitory activity of its derivatives.

Protocol: Biocatalytic Synthesis of L-Homophenylalanine

This protocol is based on the reductive amination of 2-oxo-4-phenylbutanoic acid (OPBA) using a phenylalanine dehydrogenase, a method known for its high yield and enantioselectivity.[19][20]

Objective: To synthesize L-homophenylalanine from its keto-acid precursor with high enantiomeric excess.

Materials:

-

2-oxo-4-phenylbutanoic acid (OPBA)

-

L-phenylalanine dehydrogenase (PDH)

-

Formate dehydrogenase (FDH) for cofactor regeneration

-

Ammonium formate

-

β-Nicotinamide adenine dinucleotide (NAD+)

-

Tris-HCl buffer (pH 8.0-8.5)

-

Ultrafiltration membrane system

-

HPLC with a chiral column for analysis

Methodology:

-

Reaction Setup: Prepare a reaction mixture in Tris-HCl buffer containing OPBA (e.g., 50 mM), ammonium formate (e.g., 100 mM), and a catalytic amount of NAD+ (e.g., 1 mM).

-

Enzyme Addition: Add L-phenylalanine dehydrogenase and formate dehydrogenase to the reaction mixture. The FDH will regenerate the NADH consumed by the PDH, making the process more cost-effective.[19]

-

Incubation: Incubate the reaction at a controlled temperature (e.g., 30-37°C) with gentle agitation. The reaction progress can be monitored by measuring the decrease in NADH absorbance at 340 nm.[19]

-

Reaction Termination: Stop the reaction by acidifying the mixture (e.g., with HCl), which will precipitate the enzymes.

-

Enzyme Removal: Centrifuge the mixture to pellet the precipitated enzymes. For continuous processes, an integrated membrane bioreactor can be used to retain the enzymes while allowing the product to flow through.[19][20]

-

Product Isolation: The supernatant containing L-homophenylalanine can be collected. Due to its low solubility at certain pH ranges, L-homophenylalanine may spontaneously crystallize out of the solution, simplifying purification.[21][22]

-

Purity and Enantiomeric Excess Analysis: Analyze the final product using HPLC with a chiral column to determine the yield and confirm the enantiomeric excess is >99%.

Protocol: ACE Inhibition Assay

Objective: To determine the inhibitory potential (IC50) of an L-homophenylalanine-derived compound on Angiotensin-Converting Enzyme.

Materials:

-

Angiotensin-Converting Enzyme (from rabbit lung or recombinant)

-

ACE substrate: Hippuryl-His-Leu (HHL)

-

Test compound (L-homophenylalanine derivative)

-

Assay buffer (e.g., HEPES buffer with NaCl and ZnCl2, pH 8.3)

-

O-phthaldialdehyde (OPA) for fluorometric detection

-

Microplate reader (fluorescence)

Methodology:

-

Compound Preparation: Prepare a serial dilution of the test compound in the assay buffer.

-

Reaction Initiation: In a 96-well microplate, add the ACE enzyme to wells containing either the assay buffer (control) or the different concentrations of the test compound. Pre-incubate for 10-15 minutes at 37°C.

-

Substrate Addition: Add the HHL substrate to all wells to start the reaction. Incubate for a specified time (e.g., 30-60 minutes) at 37°C. The ACE will cleave HHL into hippuric acid and His-Leu.

-

Reaction Termination: Stop the reaction by adding a strong acid (e.g., HCl).

-

Detection: Add the OPA reagent. OPA reacts with the newly formed Leu-His dipeptide to produce a fluorescent product.

-

Measurement: Measure the fluorescence intensity using a microplate reader (e.g., excitation at 360 nm, emission at 490 nm).

-

Data Analysis: The fluorescence intensity is proportional to the amount of HHL cleaved and thus to the ACE activity. Calculate the percentage of inhibition for each concentration of the test compound relative to the control. Plot the percent inhibition against the log of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Quantitative Data Summary

While specific kinetic constants are highly dependent on experimental conditions, the literature provides a clear qualitative and semi-quantitative understanding of homophenylalanine's interactions.

| Enantiomer | Primary Target/Application | Mechanism | Typical Outcome/Metric | Reference |

| L-Homophenylalanine | Angiotensin-Converting Enzyme (ACE) | Precursor for competitive inhibitors | Potent ACE inhibition (IC50/Ki in nM range for derived drugs like Enalaprilat) | [5][9][10] |

| L-Homophenylalanine | Alanine Aminopeptidases (APN) | Phosphonic acid analogues act as inhibitors | Submicromolar inhibition constants (Ki) for human APN | [23][24] |

| D-Homophenylalanine | Peptides | Incorporation into peptide backbone | Increased proteolytic stability, altered conformation | [12][13][14] |

Conclusion

This compound is a quintessential example of how a subtle modification to a canonical amino acid structure can unlock a wealth of therapeutic potential. The molecule's true utility, however, is only realized upon the resolution of its enantiomers, which operate through fundamentally different mechanisms. L-homophenylalanine serves as an indispensable chiral precursor in the synthesis of life-saving ACE inhibitors, directly impacting the renin-angiotensin system. In contrast, D-homophenylalanine is a powerful tool for peptide engineering, conferring proteolytic resistance and enhancing the pharmacokinetic profiles of novel peptide-based therapeutics. A thorough understanding of these distinct, stereospecific mechanisms of action is paramount for professionals in drug discovery and development, as it continues to pave the way for innovative treatments for a range of diseases, from hypertension to neurological disorders.

References

- 1. Homophenylalanine, DL- | C10H13NO2 | CID 102530 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 1012-05-1: this compound | CymitQuimica [cymitquimica.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Sustainable biocatalytic synthesis of L-homophenylalanine as pharmaceutical drug precursor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Kinetic study on the enzymatic resolution of homophenylalanine ester using ionic liquids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. nbinno.com [nbinno.com]

- 10. Buy L-Homophenylalanine | 943-73-7 [smolecule.com]

- 11. guidechem.com [guidechem.com]

- 12. nbinno.com [nbinno.com]

- 13. chemimpex.com [chemimpex.com]

- 14. mdpi.com [mdpi.com]

- 15. chemimpex.com [chemimpex.com]

- 16. Identification of homophenylalanine biosynthetic genes from the cyanobacterium Nostoc punctiforme PCC73102 and application to its microbial production by Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. PathWhiz [pathbank.org]

- 18. Frontiers | Biosynthesis and Metabolic Fate of Phenylalanine in Conifers [frontiersin.org]

- 19. researchgate.net [researchgate.net]

- 20. ProQuest - ProQuest [proquest.com]

- 21. pubs.acs.org [pubs.acs.org]

- 22. Preparative Coupled Enzymatic Synthesis of L-Homophenylalanine and 2-Hydroxy-5-oxoproline with Direct In Situ Product Crystallization and Cyclization - PMC [pmc.ncbi.nlm.nih.gov]

- 23. mdpi.com [mdpi.com]

- 24. researchgate.net [researchgate.net]

Spectral Characterization of DL-Homophenylalanine: An In-depth Technical Guide

Introduction

DL-Homophenylalanine (2-amino-4-phenylbutanoic acid) is a non-proteinogenic amino acid, structurally analogous to phenylalanine but with an additional methylene group in its side chain.[1] This modification imparts unique conformational properties, making it a valuable building block in peptidomimetics and pharmaceutical research. Its incorporation into peptide sequences can influence secondary structure, receptor binding affinity, and enzymatic stability. A thorough understanding of its structural and electronic properties is paramount for its effective application, and this is achieved through a multi-technique spectroscopic approach.

This guide provides a detailed exploration of the spectral characterization of this compound, focusing on Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). We will delve into the theoretical underpinnings of each technique, present field-proven experimental protocols, and offer in-depth interpretations of the resulting spectral data. The causality behind experimental choices is emphasized to provide researchers, scientists, and drug development professionals with a robust framework for their own analytical endeavors.

Molecular Structure of this compound

To provide a visual reference for the subsequent spectral analysis, the chemical structure of this compound is presented below. The numbering of the carbon and hydrogen atoms will be used for the assignment of NMR signals.

References

A Comprehensive Technical Guide to the Thermal Stability and Degradation Profile of DL-Homophenylalanine

Foreword: Understanding the Criticality of Thermal Stability in Drug Development

In the landscape of pharmaceutical development, the intrinsic stability of an active pharmaceutical ingredient (API) and its intermediates is a cornerstone of a successful drug product. For non-proteinogenic amino acids like DL-Homophenylalanine, which serve as crucial building blocks in peptide synthesis and as standalone therapeutic agents, a thorough understanding of their behavior under thermal stress is not merely a regulatory requirement but a fundamental aspect of ensuring product quality, safety, and efficacy.[1] This guide provides an in-depth exploration of the thermal stability and degradation profile of this compound, offering researchers, scientists, and drug development professionals a comprehensive resource grounded in scientific principles and field-proven methodologies.

Introduction to this compound: A Profile

This compound is a non-proteinogenic α-amino acid, structurally analogous to phenylalanine but with an additional methylene group in its side chain.[2] This seemingly minor structural modification imparts unique physicochemical properties that are of interest in medicinal chemistry and drug design.[1] It exists as a racemic mixture of its D- and L-enantiomers and is typically a white crystalline solid soluble in water.[2] Its applications are diverse, ranging from its use in peptide synthesis to its role as a precursor in the manufacturing of angiotensin-converting enzyme (ACE) inhibitors.[1][3] Given its integral role in pharmaceutical manufacturing, defining its thermal degradation threshold and characterizing its degradation products are of paramount importance.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential before delving into its thermal behavior. These properties influence its handling, formulation, and stability.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₃NO₂ | [2][4][5] |

| Molecular Weight | 179.22 g/mol | [4][6] |

| Appearance | White to off-white crystalline solid/powder | [2] |

| Melting Point | ~282 °C (decomposes) | [7][8] |

| Solubility | Soluble in water | [2] |

Assessing Thermal Stability: Core Methodologies

To comprehensively evaluate the thermal stability of this compound, a multi-faceted approach employing thermoanalytical techniques is indispensable. The synergy between Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provides a holistic view of the material's response to heat.[8]

Thermogravimetric Analysis (TGA)

Expertise & Experience: TGA is the cornerstone for determining the thermal stability of a solid material. It measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. For this compound, TGA is not just about identifying the decomposition temperature; it's about understanding the kinetics of mass loss, which can provide insights into the degradation mechanism.

Trustworthiness: A self-validating TGA protocol involves a series of checks and balances. This includes instrument calibration with standard reference materials (e.g., calcium oxalate) to ensure temperature and mass accuracy, running a blank to establish a stable baseline, and ensuring a consistent sample preparation methodology.

Differential Scanning Calorimetry (DSC)

Expertise & Experience: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. While TGA tracks mass loss, DSC reveals the energetic changes associated with thermal events. For this compound, DSC is crucial for identifying its decomposition as an endothermic or exothermic process and quantifying the enthalpy change associated with it. It is important to note that for many amino acids, melting and decomposition can occur simultaneously, which DSC can help elucidate.[9]

Trustworthiness: The reliability of DSC data hinges on precise calibration of temperature and enthalpy using certified standards (e.g., indium). A flat and reproducible baseline with empty crucibles is a prerequisite for accurate measurements.

Experimental Protocols for Thermal Analysis

The following protocols are designed to be robust and self-validating, providing a clear and reliable assessment of the thermal stability of this compound.

Workflow for Thermal Stability Assessment

Caption: Workflow for TGA/DSC thermal stability analysis.

Detailed TGA Protocol

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's guidelines using appropriate standards.

-

Sample Preparation: Accurately weigh 5-10 mg of finely ground this compound into a clean, tared TGA crucible (ceramic or aluminum).

-

Experimental Conditions:

-

Place the sample crucible in the TGA furnace.

-

Purge the furnace with an inert gas (e.g., Nitrogen) at a flow rate of 50-100 mL/min for at least 30 minutes to ensure an inert atmosphere.

-

Heat the sample from ambient temperature to 400 °C at a constant heating rate of 10 °C/min.[6]

-

-

Data Acquisition: Record the mass loss as a function of temperature.

-

Data Analysis: Determine the onset temperature of decomposition (T_onset) from the TGA curve, which is the temperature at which significant mass loss begins. Calculate the percentage of mass loss at different temperature intervals.

Detailed DSC Protocol

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified standard such as indium.

-

Sample Preparation: Accurately weigh 2-5 mg of finely ground this compound into a clean, tared aluminum DSC pan. Crimp the pan with a lid.

-

Reference: Use an empty, hermetically sealed aluminum pan as a reference.

-

Experimental Conditions:

-

Place the sample and reference pans in the DSC cell.

-

Purge the cell with an inert gas (e.g., Nitrogen) at a flow rate of 20-50 mL/min.

-

Heat the sample from ambient temperature to 350 °C at a constant heating rate of 10 °C/min.[6]

-

-

Data Acquisition: Record the heat flow as a function of temperature.

-

Data Analysis: Determine the peak temperature of any endothermic or exothermic events. For decomposition, this will likely be a broad endotherm or exotherm. Calculate the enthalpy change (ΔH) associated with the decomposition event by integrating the area under the peak.

Degradation Profile and Pathway Analysis

Understanding the identity of the degradation products is crucial for assessing the safety and stability of this compound. This requires a combination of chromatographic separation and mass spectrometric identification.

Analytical Techniques for Degradation Product Identification

-

High-Performance Liquid Chromatography (HPLC): A stability-indicating HPLC method is essential to separate this compound from its potential degradation products. A reversed-phase C18 column with a gradient elution using a mobile phase of acetonitrile and water with a modifier like formic acid is a common starting point for amino acid analysis.[9][10] UV detection can be employed, often after pre- or post-column derivatization to enhance the chromophoric properties of the amino acids.[2][11]

-

Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer (LC-MS) is a powerful tool for the structural elucidation of degradation products. By analyzing the mass-to-charge ratio (m/z) of the parent ion and its fragmentation pattern (MS/MS), the identity of the degradants can be determined. Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) is another valuable technique where the sample is rapidly heated to high temperatures, and the volatile degradation products are immediately separated by GC and identified by MS.[12]

Proposed Thermal Degradation Pathway of this compound

Based on the known thermal decomposition of aromatic amino acids like phenylalanine and the principles of mass spectrometry fragmentation, a plausible degradation pathway for this compound can be proposed. The primary degradation routes are expected to be decarboxylation and deamination.

References

- 1. iitk.ac.in [iitk.ac.in]

- 2. chromatographyonline.com [chromatographyonline.com]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Thermal degradation analysis of amino acids in fingerprint residue by pyrolysis GC-MS to develop new latent fingerprint developing reagents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. allschoolabs.com [allschoolabs.com]

- 7. Fragmentation patterns of protonated amino acids formed by atmospheric pressure chemical ionization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. DSC and TGA Analysis | MtoZ Biolabs [mtoz-biolabs.com]

- 9. jasco-global.com [jasco-global.com]

- 10. Rapid and efficient high-performance liquid chromatography-ultraviolet determination of total amino acids in protein isolates by ultrasound-assisted acid hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 12. Catalytic pyrolysis of amino acids | RTI [rti.org]

The Solubility of DL-Homophenylalanine in Organic Solvents: A Technical Guide for Researchers

Introduction: Understanding DL-Homophenylalanine and the Critical Role of Solubility

This compound is a non-proteinogenic amino acid that is structurally similar to the essential amino acid phenylalanine, but with an additional methylene group in its side chain.[1] This seemingly minor modification imparts unique conformational properties, making it a valuable building block in peptide synthesis and a key component in the development of various pharmaceuticals.[1] Its incorporation into peptides can influence their secondary structure, enzymatic stability, and receptor-binding affinity.

For researchers, scientists, and drug development professionals, understanding the solubility of this compound in various organic solvents is a critical parameter. It directly impacts a wide range of processes, including:

-

Reaction Homogeneity: Ensuring that this compound is fully dissolved in the reaction solvent is crucial for achieving predictable and reproducible outcomes in synthetic chemistry, particularly in solution-phase peptide synthesis.

-

Purification and Crystallization: The differential solubility of this compound in various solvents is the basis for its purification by crystallization or chromatography. Knowledge of its solubility behavior is essential for developing efficient separation protocols.

-

Formulation Development: In the pharmaceutical industry, the solubility of an active pharmaceutical ingredient (API) or its intermediates in different solvents is a key factor in developing stable and bioavailable drug formulations.

-

Analytical Method Development: Accurate quantification of this compound by techniques such as High-Performance Liquid Chromatography (HPLC) requires its complete dissolution in the mobile phase.

This in-depth technical guide provides a comprehensive overview of the solubility of this compound, addressing the theoretical underpinnings of its solubility, presenting available data, and offering detailed experimental protocols for its determination.

Physicochemical Properties Influencing Solubility

The solubility of this compound is governed by its molecular structure, which features a combination of polar and non-polar moieties:

-

Zwitterionic Nature: Like other amino acids, this compound exists as a zwitterion at its isoelectric point, possessing both a positively charged amino group (-NH3+) and a negatively charged carboxyl group (-COO-). This high degree of charge separation leads to strong intermolecular electrostatic interactions and a stable crystal lattice, which requires a significant amount of energy to disrupt.

-

Hydrophobic Side Chain: The phenylpropyl side chain is non-polar and contributes to the molecule's hydrophobic character.

The interplay between the polar zwitterionic head and the non-polar side chain dictates its solubility in different solvents. Polar solvents, particularly water, are effective at solvating the charged groups through hydrogen bonding and dipole-dipole interactions. Conversely, non-polar organic solvents are less capable of overcoming the strong intermolecular forces in the crystal lattice.

Recent research on L-Homophenylalanine in aqueous solutions has shown it to have "extraordinarily low solubilities for an amino acid".[2][3] While this is for the single enantiomer in water, it strongly suggests that the racemic mixture, this compound, will also exhibit limited solubility in many solvents. Studies on structurally similar amino acids, such as L-phenylalanine, in alcohol-water mixtures consistently demonstrate that solubility decreases as the concentration of the organic solvent increases.[4][5]

Solubility Data of Homophenylalanine

Table 1: Aqueous Solubility of L-Homophenylalanine at its Isoelectric Point

| Temperature (°C) | Solubility (g/L) | Molar Solubility (mol/L) |

| 25 | ~1.34 | ~0.0075 |

| 55 | ~2.69 | ~0.015 |

Data extrapolated from a 2024 study by R. M. D. M. R. K. D. B. Meissner et al. The study notes that the solubility of L-Homophenylalanine is very low.[2][3][6]

It is important to note that the solubility of amino acids is highly pH-dependent. The solubility of L-Homophenylalanine, for instance, increases dramatically at pH values below 2.5 and above 9.5.[2][3]

Given the lack of specific data for this compound in organic solvents, the following sections provide detailed protocols for researchers to determine these values experimentally.

Experimental Protocols for Solubility Determination

The following are established and reliable methods for determining the solubility of amino acids like this compound.

Gravimetric Method (Isothermal Shake-Flask Method)

This method is a straightforward and widely used technique for determining equilibrium solubility.

Principle: An excess amount of the solute (this compound) is equilibrated with the solvent of interest at a constant temperature. The concentration of the solute in the saturated solution is then determined by weighing the residue after solvent evaporation.

Step-by-Step Protocol:

-

Preparation: Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed vial or flask. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Place the sealed container in a constant temperature bath or shaker. Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

Phase Separation: Allow the undissolved solid to settle. To separate the saturated solution from the excess solid, centrifugation followed by careful decantation or filtration using a syringe filter compatible with the organic solvent is recommended.

-

Sample Collection: Accurately pipette a known volume of the clear saturated supernatant into a pre-weighed, dry container (e.g., a glass vial or evaporating dish).

-

Solvent Evaporation: Evaporate the solvent from the collected sample. This can be done in a fume hood, under a gentle stream of nitrogen, or in a vacuum oven at a temperature that will not cause decomposition of the this compound.

-

Drying and Weighing: Once the solvent is completely removed, dry the container with the solid residue to a constant weight in a vacuum oven.

-

Calculation: The solubility is calculated using the following formula:

Solubility (g/L) = (Weight of residue (g) / Volume of supernatant collected (L))

Diagram of the Gravimetric Solubility Determination Workflow:

Caption: Workflow for Gravimetric Solubility Determination.

Spectrophotometric Method